Pathogenesis-related protein 1, commonly referred to as PR-1, is a significant protein in Arabidopsis thaliana, recognized for its role in plant defense mechanisms. Initially identified in tobacco, PR-1 proteins are produced in response to pathogen attacks and are crucial components of the systemic acquired resistance pathway. They are involved in various biochemical processes that enhance plant immunity against both biotic and abiotic stresses. The gene encoding PR-1 in Arabidopsis is designated as AtPR1 (At2g14610) and is known to be responsive to salicylic acid, a key signaling molecule in plant defense.
PR-1 proteins belong to a larger family of pathogenesis-related proteins, which are classified into 17 distinct families based on their structural and functional characteristics. Among these, PR-1 proteins are among the most abundant during plant defense responses, accumulating significantly when plants are subjected to stress from pathogens such as fungi, bacteria, and viruses. The classification of PR-1 proteins includes various homologs found across different plant species, including wheat and rice, indicating a conserved evolutionary role in plant immunity.
The synthesis of PR-1 proteins involves transcriptional activation of the corresponding gene in response to pathogen attack or stress signals. This process is primarily regulated by salicylic acid signaling pathways. Various experimental techniques have been employed to study the expression and localization of PR-1 proteins, including:
Research has shown that PR-1 undergoes unconventional secretion pathways involving late endosomes and multivesicular bodies. The protein exhibits partial co-localization with Golgi markers during its transport, suggesting complex trafficking routes within the cell. Western blot analyses have revealed differences in stability between endogenous PR-1 and GFP-tagged constructs, indicating potential regulatory mechanisms affecting protein degradation.
The molecular structure of PR-1 proteins has been studied using homology modeling techniques. The structure typically features a cluster of positively charged amino acids that may interact with negatively charged phospholipids in cellular membranes, facilitating its secretory pathway.
The molecular weight of PR-1 proteins generally ranges from 14 to 38 kilodaltons, with variations depending on specific isoforms across different species. The isoelectric point can also vary, influencing the protein's solubility and interaction with other cellular components.
PR-1 proteins are involved in several biochemical reactions that enhance plant resistance mechanisms. These include:
The interactions of PR-1 with other molecules can lead to downstream signaling events that activate further defense responses. For example, binding with sterols has been suggested as a mechanism through which PR-1 exerts its antifungal properties.
The action mechanism of PR-1 involves several steps:
Studies have demonstrated that overexpression of PR-1 leads to enhanced resistance against various pathogens such as Botrytis cinerea and Erwinia amylovora. Additionally, it has been shown that PR-1 can suppress programmed cell death in infected tissues.
PR-1 proteins typically exhibit high solubility in aqueous solutions due to their hydrophilic nature. Their stability can be affected by environmental factors such as pH and temperature.
The chemical properties include:
These properties play a crucial role in their functionality during stress responses.
PR-1 proteins have significant applications in agricultural biotechnology and plant breeding:
Additionally, understanding the function and mechanism of action of PR-1 can aid in developing novel strategies for crop protection and improving agricultural resilience against biotic stresses.
The pathogenesis-related protein 1 (PR-1) family represents a cornerstone in plant immunology research. First identified in 1970 in Nicotiana tabacum (tobacco) plants systemically infected with Tobacco Mosaic Virus (TMV), PR-1 proteins were detected as low-molecular-weight components accumulating in the extracellular space of infected leaves [1] [5]. This discovery marked them as the earliest characterized PR proteins and established their role as universal markers for plant defense activation. Subsequent genomic analyses in Arabidopsis thaliana revealed a complex family structure, with 22 PR-1-type genes identified, though only AtPR1 (At2g14610) is strongly pathogen-inducible [2] [8]. The remaining members exhibit constitutive expression in specific tissues like roots and pollen, suggesting divergent evolutionary functions beyond pathogen defense [2].
Structurally, PR-1 proteins belong to the CAP superfamily (cysteine-rich secretory proteins, antigen 5, and pathogenesis-related 1 proteins), characterized by a conserved CAP domain comprising four α-helices and 1–4 β-sheets stabilized by disulfide bridges [1] [5]. This domain harbors a caveolin-binding motif (CBM) critical for sterol interactions and antifungal activity. The CAP domain also encapsulates a C-terminal CAP-derived peptide (CAPE), proteolytically released during stress to function as a damage-associated molecular pattern (DAMP) amplifying immune responses [2] [5]. In silico studies of Arabidopsis PR-1 homology models further revealed clusters of positively charged residues (Arg-60, Arg-67, Lys-135, Arg-137) that facilitate interactions with negatively charged phospholipids in cellular membranes, providing a structural basis for its membrane-associated functions [2].
Table 1: Genomic Distribution of PR-1 Genes Across Plant Species
Species | PR-1 Gene Count | Inducible by Pathogens | Key Structural Features |
---|---|---|---|
Arabidopsis thaliana | 22 | AtPR1 (At2g14610) | CAP domain, CBM, CAPE motif |
Triticum durum | 12 | TdPR1.2 | CAP domain, N-terminal signal peptide |
Piper nigrum | 11 | CL10113.C1, Unigene17664 | CAP domain, variable core amino acids |
Hordeum vulgare | 20 | Multiple in Clade I | CAP domain, signal peptide |
PR-1 proteins are indispensable biomarkers for Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting immunity activated in distal tissues post-local infection. SAR establishment is orchestrated by the signaling molecule salicylic acid (SA) and its receptor NONEXPRESSOR OF PR GENES 1 (NPR1) [3] [6]. In uninduced states, NPR1 exists as an oligomeric complex in the cytosol. SA accumulation triggers its reduction into monomers, which translocate to the nucleus. Here, NPR1 interacts with TGA transcription factors (clade II members TGA2, TGA5, TGA6) to activate PR-1 expression [3] [6]. Crucially, npr1-3 (a potential null mutant with a premature stop codon at residue 400) abolishes SA-mediated PR-1 induction, confirming NPR1’s non-redundant role [6].
The Arabidopsis PR-1 promoter serves as a model for dissecting SA/NPR1-dependent transcriptional regulation. Key cis-regulatory elements include:
Notably, NPR1-mediated activation operates through both direct and indirect mechanisms. While NPR1-TGA complexes directly bind LS5/LS7, NPR1 also indirectly regulates PR-1 by suppressing the repressor SUPPRESSOR OF NPR1, INDUCIBLE 1 (SNI1). SNI1 targets sequences between bp −816 and −573 in the PR-1 promoter, dampening expression in non-induced states [3].
Beyond transcriptional control, PR-1 undergoes unconventional secretion. Full-length AtPR1 traffics via phosphatidylinositol-3-phosphate (PI(3)P)-positive late endosomes/multivesicular bodies (LE/MVB), not the classical Golgi pathway. Truncation of its C-terminus (AtPR1ΔC) reroutes the protein to the endoplasmic reticulum (ER), confirming C-terminal motifs are critical for endosomal sorting and apoplastic accumulation [2].
Table 2: Key Cis-Regulatory Elements in the Arabidopsis PR-1 Promoter
Element | Position (bp) | Transcription Factor Binders | Functional Role | Effect of Mutation |
---|---|---|---|---|
LS7 | −698 to −621 | TGA2, TGA5, TGA6 | NPR1-dependent activation | Complete loss of SA induction |
LS5 | −698 to −621 | TGA2, TGA5, TGA6 | Basal repression | Enhanced basal expression |
LS4 | −550 to −510 | WRKY factors | SNI1-mediated repression | Elevated basal/induced expression |
TGA-box | 5′UTR | TGA factors | NPR1 autoregulation | Dispensable for induction |
PR-1 expression transcends pathogen responses, serving as a integrated biomarker for diverse stresses. Biotically, PR-1 induction is a hallmark of resistance against fungi (Fusarium, Zymoseptoria), oomycetes (Phytophthora capsici), bacteria (Pseudomonas syringae), viruses, nematodes, and insects [1] [5] [9]. Transgenic plants overexpressing PR-1 exhibit enhanced resistance, while silencing increases susceptibility. For example, Arabidopsis lines expressing Bacillus strains (H47, L44) show upregulated PR-1 alongside improved resistance to P. syringae, directly linking its expression to PGPR-mediated biocontrol [9].
Abiotically, PR-1 responds dynamically to:
Mechanistically, PR-1’s role in abiotic adaptation involves protein-protein interactions and redox modulation. For instance, TdPR1.2 physically interacts with the calmodulin (CaM)/Ca²⁺ complex in a calcium-dependent manner, enhancing its catalytic activity—a process amplified by Mn²⁺ cations [1]. Additionally, PR-1’s CAPE peptide negatively regulates salt stress responses in Arabidopsis [2].
Table 3: PR-1 Induction Under Biotic and Abiotic Stresses
Stress Type | Inducing Agent/Pathogen | Plant System | Regulatory Mechanism | Functional Outcome |
---|---|---|---|---|
Biotic | Pseudomonas syringae | Arabidopsis | SA/NPR1-dependent SAR | Reduced bacterial growth |
Phytophthora capsici | Piper nigrum | Upregulation of basic PnPR-1 (CL10113.C1) | Enhanced oomycete resistance | |
Powdery mildew | Hordeum vulgare | Rapid induction within hours | Fungal growth inhibition | |
Abiotic | Heat stress (37°C) | Oryza sativa | Upregulation of OsPR1-74/76 at 1h/4h | Thermotolerance |
Salinity (NaCl) | Triticum durum | TdPR-1 induction via osmotic sensors | Ion homeostasis | |
2,4-Epibrassinolide (EBR) | Oryza sativa | BR-dependent signaling (7/11 genes upregulated) | Cross-stress priming | |
Drought (PEG) | Triticum durum | SA-independent pathway | ROS scavenging |
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